LUF5771

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

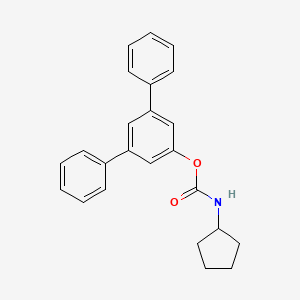

(3,5-diphenylphenyl) N-cyclopentylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYOWRRXJIPCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141802-49-4 | |

| Record name | 5-Phenyl-(1,1'-biphenyl)-3-yl N-cyclopentylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141802494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-PHENYL-(1,1'-BIPHENYL)-3-YL N-CYCLOPENTYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XGG437C7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Allosteric Mechanism of LUF5771: A Technical Guide to its Interaction with the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of LUF5771, a novel small molecule modulator of the Luteinizing Hormone (LH) receptor. This compound is characterized as a potent allosteric inhibitor with partial agonist activity, offering a unique pharmacological profile for potential therapeutic applications. This document details the binding characteristics, functional effects, and the underlying signaling pathways affected by this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Allosteric Modulation of the LH Receptor

This compound functions as a negative allosteric modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR) pivotal for reproductive function.[1] Unlike orthosteric ligands such as LH and human chorionic gonadotropin (hCG) that bind to the large extracellular domain, this compound is believed to bind to a distinct allosteric site within the seven-transmembrane domain of the receptor.[1] This allosteric interaction does not directly compete with the binding of the endogenous hormone but rather modulates the receptor's conformation and signaling capacity.

The primary consequence of this compound binding is the inhibition of the effects of other ligands, including the endogenous hormone recLH and the synthetic allosteric agonist Org 43553.[1] This inhibition is concentration-dependent.[1] A key characteristic of its allosteric nature is its ability to significantly increase the dissociation rate of other bound ligands, a hallmark of negative allosteric modulation.[1]

Intriguingly, this compound also exhibits partial agonist activity. In the absence of other ligands, it can partially activate the LH receptor, albeit with low efficacy compared to the full endogenous agonist.

Quantitative Pharmacological Profile

The interaction of this compound with the human LH receptor has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Cell Line | Radioligand | Reference |

| IC50 | 2.3 µM | CHO-K1 | [3H]Org 43553 |

Table 2: Functional Activity of this compound

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 (Partial Agonism) | 1.6 µM | cAMP-mediated luciferase production | CHO-K1 | |

| Maximal Activation (at 10 µM) | 31 ± 4% of full agonist response | cAMP accumulation | Not specified |

Signaling Pathways Modulated by this compound

The LH receptor primarily signals through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This compound, through its allosteric modulation, influences this canonical pathway.

As a negative allosteric modulator, this compound attenuates the cAMP response induced by orthosteric agonists like LH. As a partial agonist, it can weakly stimulate this pathway on its own.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive Binding)

This assay is performed to determine the binding affinity (IC50) of this compound for the LH receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor are cultured to confluence. The cells are harvested, and crude membranes are prepared by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand [3H]Org 43553 and a range of concentrations of the unlabeled competitor, this compound. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Functional Assay (cAMP Production)

This assay measures the ability of this compound to act as a partial agonist by quantifying its effect on intracellular cAMP levels.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: CHO-K1 cells expressing the human LH receptor are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.

-

Incubation: The cells are incubated for a specific time at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase reporter gene assay linked to a cAMP response element (CRE).

-

Data Analysis: The measured cAMP levels are plotted against the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a dose-response curve and determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum response observed).

Conclusion

This compound represents a significant tool for studying the allosteric modulation of the LH receptor. Its dual activity as a negative allosteric modulator and a partial agonist provides a complex and intriguing pharmacological profile. The quantitative data and experimental protocols outlined in this guide offer a comprehensive understanding of its mechanism of action, providing a solid foundation for further research and potential drug development efforts targeting the LH receptor. The unique properties of this compound may pave the way for novel therapeutic strategies in reproductive medicine and other pathologies involving LH receptor signaling.

References

The Discovery and Synthesis of LUF5771: A Novel Allosteric Inhibitor of the Luteinizing Hormone Receptor

A Technical Whitepaper for Researchers and Drug Development Professionals

Published: November 25, 2025

This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of LUF5771, a first-in-class low molecular weight allosteric inhibitor of the Luteinizing Hormone (LH) receptor. This compound represents a significant development in the modulation of the LH receptor, offering a novel tool for research into reproductive health and related pathologies. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.

Introduction

The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in reproductive physiology. Its activation by LH and human chorionic gonadotropin (hCG) is essential for ovulation, steroidogenesis, and the maintenance of pregnancy. The development of small molecule modulators of the LH receptor has been a long-standing goal in medicinal chemistry, offering the potential for novel therapeutics for infertility, contraception, and hormone-dependent cancers.

This compound emerged from a screening campaign aimed at identifying novel, non-peptide ligands for the LH receptor. It is a substituted terphenyl compound that acts as a negative allosteric modulator, inhibiting the binding and function of both the endogenous ligand LH and synthetic allosteric agonists.

Discovery of this compound

The discovery of this compound was reported by Heitman et al. in the Journal of Medicinal Chemistry in 2009. The research team utilized a radioligand binding assay with [³H]Org 43553, a known low molecular weight allosteric agonist of the LH receptor, to screen for new chemical entities that could modulate receptor activity.

The initial screening identified a terphenyl derivative that inhibited the binding of [³H]Org 43553. This led to a focused synthesis effort to create a series of terphenyl analogs to explore the structure-activity relationship. Compound 24 in this series, later designated this compound, was identified as the most potent allosteric inhibitor.

Synthesis of this compound

The synthesis of this compound follows a multi-step synthetic route. The following is a detailed protocol based on the general synthetic schemes reported for similar terphenyl compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

-

To a solution of 4-methoxyaniline in a suitable solvent such as dichloromethane, add chloroacetyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(4-methoxyphenyl)acetamide.

Step 2: General Suzuki Coupling for Terphenyl Core Synthesis

A representative general procedure for the construction of the terphenyl backbone is as follows:

-

Combine a di-substituted boronic acid or ester with a di-halogenated central aromatic ring in a suitable solvent system (e.g., toluene, ethanol, and water).

-

Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.

-

Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

-

After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the terphenyl core structure.

Step 3: Final Assembly of this compound

The final step involves the alkylation of a phenolic precursor with the previously synthesized acetamide derivative. A general procedure is provided below:

-

To a solution of the terphenyl phenol in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

-

Add 2-chloro-N-(4-methoxyphenyl)acetamide to the reaction mixture.

-

Heat the mixture at a suitable temperature (e.g., 80-100 °C) for 6-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, add water, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, 2-methoxy-N-(4-((4-methoxy-[1,1':4',1"-terphenyl]-4"-yl)methoxy)phenyl)acetamide (this compound), by column chromatography or recrystallization.

Pharmacological Characterization

This compound was characterized through a series of in vitro assays to determine its mechanism of action and potency as an LH receptor inhibitor.

Radioligand Binding Assays

Experimental Protocol: [³H]Org 43553 Dissociation Assay

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human LH receptor are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes.

-

Incubation: Incubate the cell membranes with the radioligand [³H]Org 43553 at a concentration near its Kd value (e.g., 2.4 nM) in an assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl₂ and 0.1% BSA) at 30°C for 60 minutes to reach equilibrium.[1]

-

Dissociation Initiation: Initiate the dissociation of the radioligand by adding a high concentration of a competing ligand or by dilution.

-

Treatment with this compound: In parallel experiments, add varying concentrations of this compound at the start of the dissociation phase.

-

Separation of Bound and Free Ligand: At various time points, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of radioactivity remaining on the filters using liquid scintillation counting.

-

Data Analysis: Determine the dissociation rate constant (koff) in the presence and absence of this compound.

Quantitative Data: Effect of this compound on [³H]Org 43553 Dissociation

| Compound | Concentration (µM) | Dissociation Rate Fold Increase |

| This compound | 10 | 3.3 |

Table 1: this compound significantly accelerates the dissociation of the allosteric agonist [³H]Org 43553 from the LH receptor.

Functional Assays

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: Culture CHO cells stably expressing the human LH receptor and a cAMP response element (CRE) coupled to a luciferase reporter gene.

-

Agonist Stimulation: Treat the cells with a known LH receptor agonist, such as Org 43553 or recombinant human LH (recLH), at various concentrations to generate a dose-response curve.

-

Co-treatment with this compound: In parallel experiments, co-incubate the cells with the agonist and varying concentrations of this compound.

-

Luciferase Activity Measurement: After an appropriate incubation period (e.g., 4-6 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Determine the EC₅₀ values of the agonist in the presence and absence of this compound. Calculate the potency ratio to quantify the inhibitory effect of this compound.

Quantitative Data: Functional Inhibition by this compound

| Agonist | This compound Concentration | Potency Fold Shift (Rightward) |

| Org 43553 | Present | 2 - 3 |

| recLH | Present | 2 - 3 |

Table 2: this compound causes a 2- to 3-fold rightward shift in the dose-response curves of both the allosteric agonist Org 43553 and the endogenous ligand recLH, indicating non-competitive antagonism.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the LH receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for LH/hCG and the allosteric binding site for agonists like Org 43553. By binding to its allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of both orthosteric and allosteric agonists.

The LH receptor primarily signals through the Gs/cAMP pathway. The inhibitory effect of this compound on agonist-induced signaling can be visualized as follows:

Caption: this compound allosterically inhibits LH receptor signaling.

The diagram illustrates that both LH/hCG and allosteric agonists like Org 43553 bind to the LH receptor to activate the intracellular Gs protein signaling cascade, leading to gene transcription. This compound binds to a separate allosteric site, which in turn inhibits the activation of the Gs protein, thereby blocking the downstream signaling pathway.

Experimental Workflow

The general workflow for the discovery and characterization of this compound is outlined below.

Caption: Workflow for this compound discovery and characterization.

This workflow highlights the key stages, from the initial screening that identified the terphenyl scaffold to the synthesis of this compound and its subsequent detailed pharmacological evaluation to elucidate its mechanism of action as an allosteric inhibitor.

Conclusion

This compound is a pioneering low molecular weight allosteric inhibitor of the luteinizing hormone receptor. Its discovery has provided a valuable chemical tool for probing the complex mechanisms of LH receptor function and has opened new avenues for the development of novel therapeutics targeting the reproductive system. The detailed synthetic and pharmacological data presented in this whitepaper offer a comprehensive resource for researchers and drug developers working in this field.

References

LUF5771: A Comprehensive Technical Guide to a Novel Allosteric Modulator of the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF5771 is a potent, small molecule allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, a key player in reproductive physiology. This document provides a detailed technical overview of this compound, including its physicochemical properties, mechanism of action, and its impact on key signaling pathways. Experimental protocols for studying the interaction of this compound with the luteinizing hormone receptor are provided to facilitate further research and development in the field of reproductive health and related endocrine disorders.

Physicochemical Properties of this compound

This compound is a terphenyl derivative with the following key identifiers and properties:

| Property | Value | Citation |

| CAS Number | 1141802-49-4 | |

| Molecular Weight | 357.44 g/mol | [1] |

| Molecular Formula | C₂₄H₂₃NO₂ | [1] |

| Appearance | White to off-white solid | [1] |

Mechanism of Action

This compound functions as a negative allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR). Unlike orthosteric ligands that bind to the primary hormone-binding site, this compound binds to an allosteric site within the seven-transmembrane domain of the receptor.[2][3] This interaction induces a conformational change in the receptor that inhibits the binding and/or signaling of the endogenous ligand, luteinizing hormone (LH), and other orthosteric agonists like human chorionic gonadotropin (hCG).

Interestingly, at higher concentrations (e.g., 10 μM), this compound has been observed to act as a partial agonist, capable of weakly activating the LH receptor in the absence of an orthosteric agonist. This dual activity as both an inhibitor and a partial agonist makes this compound a valuable tool for dissecting the complex signaling mechanisms of the LHCGR.

The proposed mechanism of action for this compound's allosteric inhibition is depicted in the following workflow:

References

- 1. Luteinizing hormone stimulates the formation of inositol trisphosphate and cyclic AMP in rat granulosa cells. Evidence for phospholipase C generated second messengers in the action of luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: LUF5771 Partial Agonism at the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LUF5771 is a pioneering small molecule identified as a potent allosteric modulator of the human Luteinizing Hormone (LH) receptor. It exhibits a dual pharmacological profile, acting as both a negative allosteric modulator (inhibitor) of the receptor's response to the endogenous ligand and other agonists, while also displaying partial agonist activity in the absence of an orthosteric agonist. This unique characteristic positions this compound as a valuable tool for dissecting the complex signaling mechanisms of the LH receptor and as a lead compound for the development of novel therapeutics targeting reproductive and endocrine disorders. This guide provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways associated with this compound's interaction with the LH receptor.

Quantitative Data on this compound Activity

The pharmacological profile of this compound has been characterized through a series of in vitro assays, quantifying its binding affinity, inhibitory potency, and partial agonist efficacy. The following tables summarize the key quantitative data.

Table 2.1: Inhibitory Activity of this compound at the Human LH Receptor

| Parameter | Radioligand | Cell Line | Value | Reference |

| pIC50 | [3H]Org 43553 | CHO-K1 cells expressing hLHR | 6.0 ± 0.1 | [1] |

| Ki | [3H]Org 43553 | CHO-K1 cells expressing hLHR | 1.0 µM | [1] |

Table 2.2: Partial Agonist Activity of this compound at the Human LH Receptor

| Parameter | Assay | Cell Line | Value | Reference |

| Efficacy (relative to recLH) | cAMP Accumulation | CHO-K1 cells expressing hLHR | 31 ± 4% (at 10 µM) | [1] |

| pEC50 | cAMP Accumulation | CHO-K1 cells expressing hLHR | 5.8 ± 0.1 | [1] |

| EC50 | cAMP Accumulation | CHO-K1 cells expressing hLHR | 1.6 µM | [1] |

Note: Further research is required to characterize the effects of this compound on β-arrestin recruitment and other downstream signaling pathways, such as ERK phosphorylation, to fully elucidate its potential for biased agonism.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the pharmacological activity of this compound at the human LH receptor.

Radioligand Binding Assays

These assays were performed to determine the binding affinity and inhibitory potency of this compound.

3.1.1 Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Luteinizing Hormone Receptor (hLHR).

-

Culture Conditions: Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation:

-

Cells were grown to confluence, harvested, and washed with phosphate-buffered saline (PBS).

-

The cell pellet was resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Cells were homogenized using a Dounce or Polytron homogenizer.

-

The homogenate was centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant was then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet was washed and resuspended in assay buffer. Protein concentration was determined using a standard method (e.g., Bradford or BCA assay).

-

3.1.2 Competition Binding Assay ([3H]Org 43553)

-

Objective: To determine the inhibitory constant (Ki) of this compound.

-

Materials:

-

CHO-hLHR cell membranes.

-

[3H]Org 43553 (radioligand).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled LH receptor agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of [3H]Org 43553 with varying concentrations of this compound and a constant amount of cell membrane protein.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled agonist.

-

The reaction mixture was incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Filters were washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific [3H]Org 43553 binding) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

3.2.1 cAMP Accumulation Assay

-

Objective: To measure the partial agonist activity (efficacy and potency) of this compound.

-

Materials:

-

Intact CHO-K1 cells expressing hLHR.

-

This compound (test compound).

-

Recombinant human Luteinizing Hormone (recLH) as a positive control (full agonist).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay buffer (e.g., HBSS or serum-free medium).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

CHO-hLHR cells were seeded in 96-well plates and grown to near confluence.

-

The growth medium was replaced with assay buffer containing a phosphodiesterase inhibitor and incubated for a short period.

-

Cells were then stimulated with varying concentrations of this compound or recLH for a defined time (e.g., 30 minutes at 37°C).

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cAMP concentration was measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Concentration-response curves were generated, and the EC50 (concentration of this compound that produces 50% of its maximal response) and Emax (maximal response) values were determined using non-linear regression. The efficacy of this compound was expressed as a percentage of the maximal response induced by the full agonist, recLH.

Signaling Pathways and Visualizations

The LH receptor primarily signals through the Gs protein-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). As an allosteric partial agonist, this compound modulates this canonical pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events and experimental workflows.

LH Receptor Signaling Pathway

Caption: Canonical Gs-cAMP signaling pathway of the LH receptor.

Mechanism of this compound Partial Agonism

Caption: this compound induces a partially active receptor state.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for the radioligand competition binding assay.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for the cAMP accumulation functional assay.

Conclusion and Future Directions

This compound represents a significant advancement in the study of the Luteinizing Hormone receptor, providing a chemically tractable tool to probe its allosteric regulation. Its characterization as a partial agonist and negative allosteric modulator opens avenues for the development of drugs with fine-tuned control over LH receptor activity.

Future research should focus on several key areas:

-

Biased Agonism: Investigating the effect of this compound on β-arrestin recruitment and downstream signaling pathways, such as ERK phosphorylation, is crucial to determine if it exhibits bias towards G-protein or β-arrestin pathways.

-

In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic properties of this compound in animal models will be essential to evaluate its therapeutic potential.

-

Structural Biology: Elucidating the crystal structure of the LH receptor in complex with this compound would provide invaluable insights into the molecular basis of its allosteric modulation and partial agonism, guiding future drug design efforts.

This in-depth guide provides a solid foundation for researchers and drug development professionals working with this compound and other allosteric modulators of the LH receptor. The provided data and protocols are intended to facilitate further investigation into the complex pharmacology of this important therapeutic target.

References

The Pharmacology of LUF5771: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of LUF5771, a notable allosteric modulator of the Luteinizing Hormone (LH) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways and experimental workflows associated with this compound.

Core Concepts: Allosteric Modulation of the LH Receptor

This compound is a small molecule that exhibits a dual pharmacological profile at the human Luteinizing Hormone (LH) receptor, a G-protein coupled receptor (GPCR) crucial for reproductive function. It acts as a negative allosteric modulator (NAM) in the presence of the synthetic agonist Org 43553, and as a partial agonist when acting alone.[1] This dual activity makes this compound a valuable tool for studying the complex mechanisms of LH receptor signaling.

The allosteric nature of this compound means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, LH, and other agonists like Org 43553 bind.[1] This interaction modulates the receptor's response to the primary agonist. As a NAM, this compound reduces the affinity and/or efficacy of other agonists. As a partial agonist, it can activate the receptor, but to a lesser degree than a full agonist.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound at the human LH receptor.

| Parameter | Value | Ligand | Receptor System | Reference |

| Partial Agonism | ||||

| Maximum Efficacy (Emax) | 31 ± 4% | This compound | Human LH receptor expressed in CHO-K1 cells | [1] |

| Concentration for Emax | 10 µM | This compound | Human LH receptor expressed in CHO-K1 cells | [1] |

| Allosteric Inhibition | ||||

| Modulation | Concentration-dependent inhibition | This compound | Human LH receptor expressed in CHO-K1 cells | [1] |

| Effect on Radioligand Dissociation | Significantly increases dissociation | This compound | Human LH receptor with [3H]Org 43553 |

Signaling Pathways and Mechanism of Action

This compound's interaction with the LH receptor influences downstream signaling cascades. The LH receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a partial agonist, this compound directly stimulates this pathway, albeit with lower efficacy than a full agonist.

As a negative allosteric modulator, this compound likely induces a conformational change in the receptor that hinders the binding or signaling of an orthosteric agonist like Org 43553. This results in a decrease in the agonist-induced cAMP production.

Signaling Pathway of this compound as a Partial Agonist

Caption: Partial agonism of this compound at the LH receptor leading to cAMP production.

Mechanism of Negative Allosteric Modulation by this compound

Caption: this compound's negative allosteric modulation of agonist binding at the LH receptor.

Detailed Experimental Protocols

The pharmacological characterization of this compound involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay (Displacement Assay)

This assay is used to determine the ability of this compound to displace a radiolabeled ligand from the LH receptor, providing insights into its negative allosteric modulatory effects.

Objective: To measure the displacement of the radiolabeled allosteric agonist [3H]Org 43553 from the human LH receptor by this compound.

Materials:

-

CHO-K1 cells stably expressing the human LH receptor.

-

Membrane preparation from these cells.

-

[3H]Org 43553 (Radioligand).

-

This compound (Test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from CHO-K1 cells expressing the human LH receptor.

-

In a 96-well plate, add a fixed concentration of [3H]Org 43553 to each well.

-

Add increasing concentrations of this compound to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 value of this compound, which can then be used to calculate the Ki value.

Functional Assay (cAMP Measurement)

This assay is used to quantify the partial agonist activity of this compound by measuring the production of intracellular cAMP.

Objective: To determine the dose-response relationship of this compound-induced cAMP production in cells expressing the human LH receptor.

Materials:

-

CHO-K1 cells stably co-expressing the human LH receptor and a cAMP-responsive luciferase reporter gene.

-

This compound (Test compound).

-

Cell culture medium.

-

Assay buffer.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the CHO-K1 cells in 96-well plates and allow them to attach overnight.

-

Replace the culture medium with assay buffer and pre-incubate the cells.

-

Add increasing concentrations of this compound to the wells.

-

Incubate the plate for a specific duration (e.g., 4 hours) at 37°C in a CO2 incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light output is proportional to the intracellular cAMP concentration.

-

A full agonist of the LH receptor is used as a positive control to determine the maximum possible response.

-

Data are normalized to the response of the full agonist and plotted against the concentration of this compound to generate a dose-response curve.

-

The EC50 and Emax values for this compound are determined from this curve.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for the in vitro pharmacological characterization of this compound.

Conclusion

This compound serves as a significant pharmacological tool for probing the allosteric modulation of the LH receptor. Its dual activity as a negative allosteric modulator and a partial agonist provides a unique opportunity to dissect the intricate signaling mechanisms of this important GPCR. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of allosteric modulators targeting the LH receptor.

References

An In-depth Technical Guide to LUF5771's Role in Luteinizing Hormone (LH) Receptor Research

Foreword: Clarification on the Target of LUF5771

Extensive research of the scientific literature reveals that this compound is characterized as an allosteric modulator of the luteinizing hormone (LH) receptor , not the gonadotropin-releasing hormone (GnRH) receptor. All available data on its binding, mechanism of action, and signaling effects relate to its interaction with the LH receptor[1][2]. The GnRH receptor and the LH receptor are distinct entities within the hypothalamic-pituitary-gonadal axis with different roles. The GnRH receptor, located in the pituitary gland, is the target for GnRH released from the hypothalamus and its activation stimulates the release of LH and follicle-stimulating hormone (FSH)[3][4]. The LH receptor is found in the gonads and is activated by LH, leading to steroidogenesis and gametogenesis[2].

Given that there is no available scientific information on the interaction of this compound with the GnRH receptor, it is not possible to generate an in-depth technical guide on this topic. The core requirements of the request, including quantitative data, experimental protocols, and signaling pathways for this compound at the GnRH receptor, cannot be fulfilled as the foundational research does not exist.

Therefore, this document will proceed by providing a comprehensive technical guide on the established role of This compound in LH receptor research , as this aligns with the available scientific evidence. All subsequent sections will focus on the interaction of this compound with the LH receptor.

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a small molecule identified as a potent allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), a member of the G protein-coupled receptor (GPCR) superfamily. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (LH or human chorionic gonadotropin, hCG) binds. This binding can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand. This compound has been characterized as a negative allosteric modulator (NAM) and a partial agonist of the LH receptor.

Mechanism of Action of this compound

This compound exerts its effects on the LH receptor through a dual mechanism:

-

Negative Allosteric Modulation: In the presence of an orthosteric agonist like recombinant LH (recLH) or the small molecule agonist Org 43553, this compound acts as an inhibitor. It reduces the binding and/or signaling of the primary agonist in a concentration-dependent manner. It has been shown to significantly increase the dissociation of radioligands from the receptor.

-

Partial Agonism: In the absence of an orthosteric agonist, this compound can independently activate the LH receptor, although with low efficacy compared to a full agonist. At a concentration of 10 μM, this compound alone can activate the LH receptor to approximately 31% of its maximal response.

Structural modeling studies suggest that this compound binds to an allosteric pocket located within the seven-transmembrane (7TM) domain of the LH receptor.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's interaction with the LH receptor.

| Parameter | Value | Description | Reference |

| Partial Agonist Activity | 31 ± 4% | Percentage of maximal LH receptor activation by 10 μM this compound alone. | |

| Allosteric Inhibition | Concentration-dependent | This compound (1 μM or 10 μM) inhibits the activity of orthosteric agonists. |

Note: Specific IC50 or Ki values for the allosteric inhibition were not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assays

This assay is used to determine the effect of this compound on the binding of a radiolabeled ligand to the LH receptor.

Objective: To measure the displacement of a radiolabeled orthosteric agonist (e.g., [125I]-hCG) from the LH receptor by this compound.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the human LH receptor are cultured to confluence in appropriate media.

-

Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated in a binding buffer with a constant concentration of the radioligand (e.g., [125I]-hCG) and varying concentrations of this compound.

-

Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 2 hours at room temperature) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled orthosteric ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed to determine the effect of this compound on radioligand binding.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq/11-coupled signaling pathways, leading to an increase in intracellular calcium.

Objective: To determine the agonist or antagonist activity of this compound by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells expressing the LH receptor (e.g., HEK293-LHCGR) are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).

-

Compound Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of this compound (for agonist testing) or an orthosteric agonist in the presence of this compound (for antagonist testing).

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time immediately after compound addition.

-

Data Analysis: The increase in fluorescence over baseline is calculated and plotted against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

ERK Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of LH receptor activation.

Objective: To quantify the level of phosphorylated ERK (pERK) in response to this compound.

Methodology:

-

Cell Culture and Stimulation: Cells expressing the LH receptor are grown in multi-well plates and serum-starved prior to the experiment. Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 5-10 minutes).

-

Cell Lysis: The stimulation is stopped, and cells are lysed to release intracellular proteins.

-

Detection: The amount of pERK in the cell lysate is quantified using a sensitive immunoassay, such as a cell-based ELISA or a bead-based proximity assay (e.g., HTRF or AlphaScreen).

-

ELISA-based method: Lysates are added to wells coated with a capture antibody for total ERK. A detection antibody specific for the phosphorylated form of ERK, conjugated to an enzyme (like HRP), is then added. After washing, a substrate is added, and the resulting signal is measured.

-

-

Data Analysis: The pERK signal is normalized to the total ERK signal or total protein concentration. Dose-response curves are generated by plotting the normalized pERK signal against the concentration of this compound.

Visualizations

Signaling Pathways

Caption: this compound's interaction with the LH receptor signaling cascade.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Logical Relationship: this compound's Dual Action

Caption: The dual pharmacological actions of this compound on the LH receptor.

References

Preliminary In Vitro Efficacy of LUF5771: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of LUF5771, a novel small molecule modulator of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent, cell-permeable, allosteric modulator of the LHCGR. It is characterized as a negative allosteric modulator (NAM) of the receptor's response to its endogenous ligand, luteinizing hormone (LH), and human chorionic gonadotropin (hCG). Interestingly, in vitro studies have also revealed that this compound can act as a partial agonist, eliciting a submaximal response in the absence of the native ligand.[1] Its dual activity as both an inhibitor of stimulated response and a weak activator on its own makes it a significant tool for studying LHCGR pharmacology and a potential lead compound for therapeutic development.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the LHCGR, a location distinct from the orthosteric binding site of LH and hCG. This binding is thought to induce a conformational change in the receptor that negatively modulates the binding affinity and/or efficacy of the endogenous ligands. Evidence suggests that this compound binds within the seven-transmembrane domain of the receptor.[1] As a partial agonist, this compound is capable of inducing a level of receptor activation, albeit significantly lower than that of the full agonists LH and hCG.[1]

Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) Signaling Pathway

The LHCGR is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in a cellular response.

Caption: LHCGR signaling cascade initiated by ligand binding.

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound's efficacy. These are based on standard methodologies for studying GPCR modulators.

Radioligand Binding Assay (Competitive)

This assay is used to determine the ability of this compound to compete with a radiolabeled ligand for binding to the LHCGR.

Objective: To determine the binding affinity (Ki) of this compound for the LHCGR.

Materials:

-

HEK293 cells stably expressing human LHCGR

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

-

Radioligand (e.g., [³H]-hCG)

-

This compound at various concentrations

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Prepare membranes from HEK293-LHCGR cells.

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add increasing concentrations of this compound to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, which is then converted to a Ki value.

cAMP Functional Assay

This assay measures the effect of this compound on the intracellular accumulation of cAMP, both in the presence (antagonism) and absence (agonism) of a known agonist.

Objective: To quantify the antagonistic and partial agonistic activity of this compound.

Materials:

-

HEK293 cells stably expressing human LHCGR

-

Cell culture medium

-

LH or hCG (agonist)

-

This compound at various concentrations

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

384-well plates

Procedure:

-

Seed HEK293-LHCGR cells in 384-well plates and culture overnight.

-

For antagonist mode: Pretreat cells with increasing concentrations of this compound for a specified duration. Then, stimulate the cells with a fixed concentration (e.g., EC80) of LH or hCG.

-

For agonist mode: Treat cells with increasing concentrations of this compound alone.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Analyze the dose-response curves using non-linear regression to determine IC50 (for antagonism) and EC50 (for agonism) values.

Caption: Workflow for in vitro characterization of this compound.

Summary of Efficacy Data

The following tables summarize the publicly available quantitative data on the in vitro efficacy of this compound.

Table 1: Antagonistic Activity of this compound

| Parameter | Value | Assay Conditions |

| Allosteric Inhibition | Concentration-dependent | Not specified |

| This compound Concentration | 1 µM | Specific inhibition % not detailed |

| This compound Concentration | 10 µM | Specific inhibition % not detailed |

Data is based on publicly available summaries and may not represent the full dataset from the primary literature.

Table 2: Agonistic Activity of this compound

| Parameter | Value | Assay Conditions |

| Partial Agonism | 31 ± 4% | 10 µM this compound, relative to maximal agonist response |

Data is based on publicly available summaries and may not represent the full dataset from the primary literature.[1]

Conclusion

This compound is a significant pharmacological tool for the study of the Luteinizing Hormone/Chorionic Gonadotropin Receptor. Its dual nature as a negative allosteric modulator and a partial agonist provides a unique profile for probing receptor function. The preliminary in vitro data indicate that this compound potently modulates LHCGR activity. Further detailed studies are necessary to fully elucidate its mechanism of action and potential for therapeutic applications. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

LUF5771: A Technical Guide for Use as a Research Tool in Endocrinology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LUF5771, a potent allosteric modulator of the luteinizing hormone (LH) receptor, for its application as a research tool in endocrinology. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant pathways and workflows.

Core Compound Characteristics

This compound is a substituted terphenyl compound that acts as a low molecular weight, allosteric modulator of the human luteinizing hormone (LH) receptor. It exhibits a dual pharmacological profile, acting as both a negative allosteric modulator and a partial agonist, making it a versatile tool for studying LH receptor function and signaling.

Mechanism of Action

This compound interacts with the transmembrane domain of the LH receptor, a G-protein coupled receptor (GPCR), at a site distinct from the orthosteric binding site of the endogenous ligand, LH. This allosteric binding modulates the receptor's response to orthosteric ligands in a non-competitive manner. At higher concentrations, this compound can independently elicit a partial activation of the receptor.

Allosteric Inhibition

As a negative allosteric modulator, this compound decreases the potency of endogenous ligands like LH and other agonists such as Org 43553.[1] It achieves this by increasing the dissociation rate of the orthosteric ligand from the receptor.[1]

Partial Agonism

In the absence of an orthosteric agonist, this compound can act as a partial agonist, stimulating the LH receptor to a submaximal level of downstream signaling, such as cyclic AMP (cAMP) production.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with the human LH receptor, primarily in CHO-K1 cells.

| Parameter | Value | Assay Condition | Reference |

| Allosteric Inhibition | |||

| Effect on Ligand Dissociation | 3.3-fold increase in [3H]Org 43553 dissociation | 10 µM this compound | [1] |

| Effect on Agonist Potency | 2- to 3-fold decrease in LH and Org 43553 potency | Not specified | |

| Partial Agonism | |||

| Maximal Efficacy | 31 ± 4% of maximal receptor activation | 10 µM this compound | |

| EC50 | 1.6 µM | cAMP accumulation in CHO-K1 cells |

Signaling Pathway

The binding of LH to its receptor typically activates the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This compound modulates this pathway allosterically and can also weakly activate it directly.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research and standard laboratory practices.

Radioligand Binding Assay (Allosteric Inhibition)

This protocol is designed to assess the effect of this compound on the binding of a radiolabeled agonist to the LH receptor.

5.1.1 Materials

-

Cell Line: CHO-K1 cells stably expressing the human LH receptor.

-

Radioligand: [3H]Org 43553.

-

Unlabeled Ligands: this compound, Org 43553.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

-

-

Scintillation Cocktail.

-

Glass fiber filters.

5.1.2 Cell Membrane Preparation

-

Culture CHO-K1-hLHR cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in binding buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford).

5.1.3 Displacement Assay Protocol

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]Org 43553 (final concentration ~20 nM), and 50 µL of varying concentrations of this compound.

-

For total binding, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding, add 50 µL of 10 µM unlabeled Org 43553.

-

Initiate the binding reaction by adding 50 µL of cell membrane preparation (20-40 µg of protein).

-

Incubate at 30°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity of the filters by liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 of this compound.

cAMP Functional Assay (Partial Agonism)

This protocol is to determine the partial agonist activity of this compound by measuring intracellular cAMP accumulation.

5.2.1 Materials

-

Cell Line: CHO-K1 cells stably expressing the human LH receptor.

-

Compound: this compound.

-

Positive Control: Luteinizing Hormone (LH) or Org 43553.

-

Assay Buffer: HBSS or similar, with 1 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Assay Kit: A commercial kit, such as a homogeneous time-resolved fluorescence (HTRF) or a luciferase-based reporter gene assay.

5.2.2 Assay Protocol

-

Seed CHO-K1-hLHR cells in a 96-well plate and grow to 80-90% confluency.

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add 50 µL of assay buffer containing varying concentrations of this compound to the wells. For the positive control, add a saturating concentration of LH. For the baseline, add only assay buffer.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Analyze the data using a sigmoidal dose-response curve to determine the EC50 and maximal efficacy of this compound.

Logical Relationships and Considerations

The dual activity of this compound as both an allosteric inhibitor and a partial agonist requires careful experimental design and data interpretation.

Conclusion

This compound is a valuable research tool for the investigation of LH receptor pharmacology and signaling. Its well-characterized dual-action profile allows for the nuanced dissection of receptor function. The experimental protocols provided herein offer a robust framework for utilizing this compound in endocrinological research. Researchers should carefully consider the compound's dual properties when designing experiments and interpreting results.

References

Methodological & Application

LUF5771: Application Notes and In Vitro Experimental Protocols

For research, scientific, and drug development professionals.

Introduction

LUF5771 is a potent, low molecular weight, allosteric modulator of the human Luteinizing Hormone (LH) receptor. It functions as a negative allosteric modulator (NAM) or allosteric inhibitor, and also exhibits partial agonist activity, classifying it as an "ago-allosteric inhibitor".[1] This dual activity makes this compound a valuable research tool for studying the complex pharmacology of the LH receptor, a key player in reproductive physiology and a potential target in various pathologies.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory and partial agonist activities of this compound, along with a summary of its pharmacological data.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human LH receptor.

| Parameter | Value | Assay Type | Description |

| Allosteric Inhibition | |||

| Fold Increase in Radioligand Dissociation | 3.3-fold (at 10 µM) | Radioligand Dissociation Assay | Measures the ability of this compound to increase the dissociation rate of the allosteric radioligand [³H]Org 43553 from the LH receptor.[1] |

| Fold Decrease in Agonist Potency | 2- to 3-fold | Functional Assay (cAMP accumulation) | Measures the rightward shift in the dose-response curve of the natural agonist LH and the synthetic agonist Org 43553 in the presence of this compound.[1] |

| Partial Agonism | |||

| Maximal Efficacy | 31 ± 4% | Functional Assay (cAMP accumulation) | The maximal response of this compound alone, expressed as a percentage of the maximal response induced by a full agonist.[2] |

| Concentration for Partial Activation | 10 µM | Functional Assay (cAMP accumulation) | The concentration at which this compound elicits its partial agonist effect.[2] |

Signaling Pathway and Mechanism of Action

The Luteinizing Hormone (LH) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound, as an allosteric modulator, binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, LH.

As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of orthosteric agonists like LH. As a partial agonist, this compound can independently activate the LH receptor to a submaximal level.

Caption: Mechanism of action of this compound at the LH receptor.

Experimental Protocols

Radioligand Dissociation Assay

This assay determines the effect of this compound on the dissociation rate of a radiolabeled allosteric agonist, [³H]Org 43553, from the human LH receptor. An increased dissociation rate is indicative of negative allosteric modulation.

Workflow:

Caption: Workflow for the radioligand dissociation assay.

Materials:

-

HEK293 cells stably expressing the human LH receptor

-

Membrane preparation buffer (e.g., Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

-

[³H]Org 43553 (radiolabeled allosteric agonist)

-

Unlabeled Org 43553

-

This compound

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human LH receptor.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Radioligand Binding:

-

In a 96-well plate, incubate cell membranes (e.g., 20-40 µg protein/well) with a saturating concentration of [³H]Org 43553 in assay buffer.

-

Incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).

-

-

Dissociation:

-

Initiate the dissociation by adding an excess of unlabeled Org 43553 to all wells to prevent re-association of the radioligand.

-

To test the effect of this compound, add a mixture of unlabeled Org 43553 and the desired concentration of this compound (e.g., 1 µM and 10 µM).

-

Incubate the plate at 25°C and terminate the reaction at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of specific binding remaining versus time.

-

The dissociation rate constant (k_off) is the negative of the slope of this line.

-

Compare the k_off values in the presence and absence of this compound to determine the fold-increase in dissociation.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to act as a partial agonist by measuring the production of cyclic AMP (cAMP). It can also be used to quantify the inhibitory effect of this compound on the response to a full agonist.

Workflow:

Caption: Workflow for the cAMP accumulation assay.

Materials:

-

HEK293 cells stably expressing the human LH receptor

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

This compound

-

Full agonist (e.g., recombinant human LH or Org 43553)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Culture:

-

Seed HEK293 cells expressing the human LH receptor into a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15 minutes) to prevent cAMP degradation.

-

-

Compound Addition:

-

For Partial Agonism: Add increasing concentrations of this compound to the wells.

-

For Allosteric Inhibition: Add a fixed concentration of this compound to the wells, followed by increasing concentrations of a full agonist (e.g., LH or Org 43553).

-

-

Incubation:

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

For Partial Agonism: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

For Allosteric Inhibition: Plot the cAMP concentration against the logarithm of the full agonist concentration in the presence and absence of this compound. Determine the EC50 of the full agonist in both conditions. The rightward shift in the EC50 indicates inhibition. An IC50 (concentration of this compound that causes 50% inhibition of the agonist response) can also be calculated.

-

Conclusion

The provided protocols and data offer a framework for the in vitro characterization of this compound. As an ago-allosteric inhibitor of the LH receptor, this compound serves as a critical tool for dissecting the intricacies of gonadotropin receptor signaling and for the development of novel therapeutics targeting this important receptor. Researchers should optimize these protocols for their specific cell lines and assay conditions to ensure robust and reproducible results.

References

Application Notes and Protocols: Preparation of LUF5771 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, handling, and storage of a stock solution of LUF5771 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent allosteric inhibitor of the recombinant luteinizing hormone (recLH) receptor, a G-protein coupled receptor (GPCR) crucial for reproductive function.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and the integrity of downstream applications in drug discovery and development. This document outlines the necessary materials, a step-by-step experimental protocol, and important safety considerations. Additionally, a summary of the key quantitative data is provided, along with diagrams illustrating the experimental workflow and the relevant biological signaling pathway.

Introduction to this compound

This compound is a small molecule that acts as a negative allosteric modulator of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR).[1][2] Unlike orthosteric inhibitors that compete with the endogenous ligand at the binding site, allosteric inhibitors bind to a distinct site on the receptor, inducing a conformational change that prevents signal transduction.[2] this compound has been identified as a valuable tool for studying the physiological roles of the LH receptor and for the potential development of novel therapeutics targeting reproductive disorders. It has also been observed to exhibit partial agonist activity at higher concentrations.

Quantitative Data Summary

All quantitative data relevant to the preparation of the this compound stock solution is summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 357.44 g/mol | |

| Molecular Formula | C₂₄H₂₃NO₂ | |

| CAS Number | 1141802-49-4 | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | 100 mg/mL (279.77 mM) | |

| Storage (Powder) | -20°C for 3 years | |

| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

3.1. Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Procedure

-

Preparation: Before starting, ensure the work area is clean and dry. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.

-

Weighing this compound: Tare a clean, dry microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound.

-

Calculation:

-

Desired Concentration (M) = 0.010 mol/L

-

Desired Volume (L) = 0.001 L

-

Molecular Weight ( g/mol ) = 357.44 g/mol

-

Mass (g) = 0.010 mol/L * 0.001 L * 357.44 g/mol = 0.00357 g = 3.57 mg

-

-

-

Adding DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 3.57 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

Ultrasonication (if necessary): If the this compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

3.3. Safety Precautions

-

Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and DMSO.

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

4.2. Luteinizing Hormone (LH) Receptor Signaling Pathway and this compound Inhibition

The diagram below depicts the signaling cascade initiated by the LH receptor and indicates the point of allosteric inhibition by this compound. The LH receptor is a G-protein coupled receptor that, upon activation by LH, stimulates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA), which mediates downstream cellular responses.

Caption: this compound Allosteric Inhibition of LH Receptor Signaling.

References

Application Notes and Protocols for LUF5771 in Cell-Based Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of LUF5771, a negative allosteric modulator (NAM) of the Luteinizing Hormone (LH) receptor, in cell-based reporter assays. Detailed protocols and data presentation are included to facilitate the assessment of its inhibitory activity and to understand its pharmacological profile.

Introduction